4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione
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Overview
Description
4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that features a unique combination of functional groups, including a dithiolane ring, a thiazepane ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dithiolane Ring: The dithiolane ring can be synthesized by reacting a suitable dithiol with a halogenated precursor under basic conditions.
Formation of the Thiazepane Ring: The thiazepane ring is formed through a cyclization reaction involving a suitable amine and a halogenated ketone.
Coupling of the Rings: The dithiolane and thiazepane rings are then coupled through a series of condensation reactions, often involving the use of coupling reagents such as EDCI or DCC.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfides or sulfoxides.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential antioxidant, anti-inflammatory, and neuroprotective properties.
Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific electronic or optical properties.
Biochemistry: It can be used as a probe to study the interactions of dithiolane and thiazepane rings with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dithiolane ring can scavenge free radicals and regenerate other antioxidants, thereby protecting cells from oxidative stress.
Enzyme Inhibition: The thiazepane ring can inhibit specific enzymes involved in inflammatory pathways, reducing inflammation and associated damage.
Neuroprotection: The compound can interact with neuronal receptors and signaling pathways, providing protection against neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
α-Lipoic Acid: A naturally occurring antioxidant with a dithiolane ring, similar to the one in the compound of interest.
Thiazepane Derivatives: Compounds containing the thiazepane ring, which are known for their enzyme inhibitory properties.
Uniqueness
4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione is unique due to the combination of the dithiolane and thiazepane rings in a single molecule, along with the presence of a phenyl group. This unique structure imparts a combination of antioxidant, anti-inflammatory, and neuroprotective properties that are not commonly found in other compounds.
Properties
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-5-(dithiolan-3-yl)pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S3/c21-19(9-5-4-8-17-11-14-24-25-17)20-12-10-18(26(22,23)15-13-20)16-6-2-1-3-7-16/h1-3,6-7,17-18H,4-5,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYMBMGGIKRYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CCCCC3CCSS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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